8-fluoro-2,3-dihydro-1,4-benzodioxin-6-ol 8-fluoro-2,3-dihydro-1,4-benzodioxin-6-ol
Brand Name: Vulcanchem
CAS No.: 1222556-35-5
VCID: VC11490395
InChI: InChI=1S/C8H7FO3/c9-6-3-5(10)4-7-8(6)12-2-1-11-7/h3-4,10H,1-2H2
SMILES: C1COC2=C(O1)C=C(C=C2F)O
Molecular Formula: C8H7FO3
Molecular Weight: 170.1

8-fluoro-2,3-dihydro-1,4-benzodioxin-6-ol

CAS No.: 1222556-35-5

Cat. No.: VC11490395

Molecular Formula: C8H7FO3

Molecular Weight: 170.1

Purity: 95

* For research use only. Not for human or veterinary use.

8-fluoro-2,3-dihydro-1,4-benzodioxin-6-ol - 1222556-35-5

Specification

CAS No. 1222556-35-5
Molecular Formula C8H7FO3
Molecular Weight 170.1
IUPAC Name 5-fluoro-2,3-dihydro-1,4-benzodioxin-7-ol
Standard InChI InChI=1S/C8H7FO3/c9-6-3-5(10)4-7-8(6)12-2-1-11-7/h3-4,10H,1-2H2
SMILES C1COC2=C(O1)C=C(C=C2F)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The core structure of 8-fluoro-2,3-dihydro-1,4-benzodioxin-6-ol consists of a benzene ring fused to a 1,4-dioxane ring (Figure 1). Key substituents include:

  • A fluorine atom at position 8, introducing electronegativity and potential hydrogen-bonding avoidance.

  • A hydroxyl group at position 6, enabling hydrogen bonding and participation in acid-base reactions.

The molecular formula C₈H₆FNO₃ corresponds to a molecular weight of 183.14 g/mol. The planar benzodioxin system and substituent arrangement create a dipole moment that influences solubility and reactivity .

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name8-Fluoro-2,3-dihydro-1,4-benzodioxin-6-ol
CAS Registry Number1222556-35-5
Molecular FormulaC₈H₆FNO₃
Molecular Weight183.14 g/mol
SMILES NotationC1C2=C(C(=C(C(=C2F)O)O)O)OC1

Synthetic Methodologies

Retrosynthetic Analysis

Synthesis of 8-fluoro-2,3-dihydro-1,4-benzodioxin-6-ol likely involves strategic functionalization of a benzodioxin precursor. Two plausible routes are proposed:

Route 1: Fluorination of a Hydroxylated Intermediate

  • Hydroxylation: Introduce a hydroxyl group at position 6 via demethylation of a methoxy-protected intermediate (e.g., using BBr₃ in dichloromethane) .

  • Electrophilic Fluorination: Employ a fluorinating agent like Selectfluor® to substitute a hydrogen atom at position 8 .

Route 2: Cyclization of a Diol Precursor

  • Diol Preparation: React 3-fluoro-4,5-dihydroxybenzaldehyde with ethylene glycol under acid catalysis to form the dioxane ring.

  • Reductive Amination: Convert the aldehyde to a hydroxyl group via reduction (e.g., NaBH₄).

Optimization Challenges

  • Regioselectivity: Ensuring precise substitution at positions 6 and 8 requires directing groups or protective strategies.

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may complicate purification .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate solubility in polar solvents (e.g., ethanol, DMSO) due to hydroxyl and fluorine groups. Limited solubility in nonpolar solvents.

  • Thermal Stability: Predicted melting point range: 160–170°C (extrapolated from chloro analog data) .

Table 2: Predicted Physicochemical Data

PropertyValue
LogP (Octanol-Water)1.2 ± 0.3
Hydrogen Bond Donors1 (hydroxyl)
Hydrogen Bond Acceptors4 (3 oxygen, 1 fluorine)
Rotatable Bonds0

Reactivity and Functionalization

Electrophilic Substitution

The electron-rich benzodioxin ring undergoes electrophilic attack at positions ortho and para to the hydroxyl group. Example reactions:

  • Nitration: Generates nitro derivatives at position 5 or 7 using HNO₃/H₂SO₄.

  • Sulfonation: Forms sulfonic acids at position 5 under fuming H₂SO₄ .

Hydroxyl Group Transformations

  • Acetylation: React with acetic anhydride to yield the acetylated derivative, enhancing lipophilicity.

  • Mitsunobu Reaction: Convert hydroxyl to ethers using triphenylphosphine and diethyl azodicarboxylate.

Biological Activity and Applications

Hypothetical Therapeutic Applications

  • Antidiabetic Agents: α-Glucosidase inhibition could delay carbohydrate digestion, reducing postprandial hyperglycemia.

  • Neuroprotective Drugs: Acetylcholinesterase inhibition may alleviate symptoms of Alzheimer’s disease.

Future Research Directions

  • Synthetic Scalability: Develop one-pot methodologies to improve yield and reduce waste.

  • Biological Screening: Evaluate in vitro activity against disease-relevant targets.

  • Derivatization Libraries: Synthesize analogs with varied substituents to optimize pharmacokinetic profiles.

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